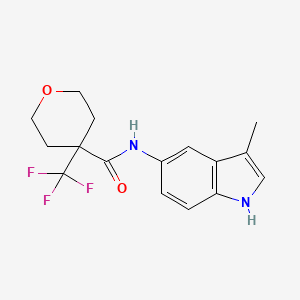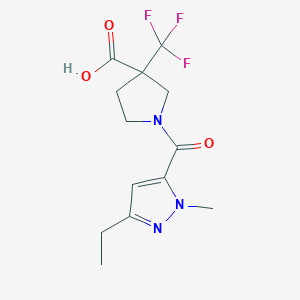![molecular formula C16H17N3O3 B7356215 6-[2-(4-Methoxyphenyl)acetyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7356215.png)
6-[2-(4-Methoxyphenyl)acetyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(4-Methoxyphenyl)acetyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one (referred to as compound X) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of compound X is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and Akt. Additionally, compound X has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins. Additionally, compound X has been shown to inhibit the growth of cancer cells and induce apoptosis. Studies have also shown that compound X can improve cognitive function and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using compound X in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, the compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of using compound X in lab experiments is its high cost. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on compound X. One direction is to further investigate its potential as a treatment for Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to understand the compound's mechanism of action and potential therapeutic applications in other diseases, such as cancer and viral infections. Another direction is to investigate the potential of compound X as a drug delivery system for other drugs. Finally, further studies are needed to optimize the synthesis method of compound X to reduce its cost and increase its availability for research.
Synthesemethoden
Compound X has been synthesized using various methods, including a one-pot reaction method and a microwave-assisted method. The one-pot reaction method involves the condensation of 4-methoxybenzaldehyde and ethyl acetoacetate, followed by the reaction with guanidine hydrochloride and acetic anhydride. The microwave-assisted method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate, followed by the reaction with guanidine hydrochloride and acetic anhydride under microwave irradiation. Both methods have been shown to yield high purity compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Studies have also shown that compound X can inhibit the growth of cancer cells and induce apoptosis. Additionally, compound X has been shown to have potential as a treatment for Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
6-[2-(4-methoxyphenyl)acetyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-22-12-4-2-11(3-5-12)8-15(20)19-7-6-14-13(9-19)16(21)18-10-17-14/h2-5,10H,6-9H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZZPPAJBKGYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC3=C(C2)C(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-cyano-4-(methoxymethyl)phenyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356140.png)
![[2-(2,6-Dimethylphenyl)pyrrolidin-1-yl]-[3-(methylsulfanylmethyl)pyridin-2-yl]methanone](/img/structure/B7356155.png)
![2-[2-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]phenoxy]propanoic acid](/img/structure/B7356159.png)

![Acetic acid;2-(4-fluorophenyl)-2-[4-(1-methoxy-2-methylpropan-2-yl)piperazin-1-yl]acetic acid](/img/structure/B7356168.png)
![3-[[2-(3-Ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-hydroxy-1-oxoisoquinolin-4-yl]methylideneamino]benzoic acid](/img/structure/B7356176.png)
![(1-cyclobutylpyrazol-4-yl)-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]methanone](/img/structure/B7356182.png)
![3,3-dimethyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-4,5,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxamide](/img/structure/B7356188.png)
![9-Methyl-3-oxo-2,7,8,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),8,10,12,14-pentaene-6-carboxylic acid](/img/structure/B7356195.png)
![2-tert-butyl-N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,4-dimethyl-6-oxo-1H-pyrimidine-5-carboxamide](/img/structure/B7356210.png)
![6-(2-Propan-2-ylsulfonylbenzoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7356223.png)

![3-[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356237.png)